N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its systematic name reflects its intricate structure, which combines multiple heterocyclic and aromatic systems. The compound is classified as an organic heterobicyclic compound and is primarily studied for its pharmacological properties.
The compound has the CAS number 872590-37-9, which is used to identify it in various chemical databases and literature. It is recognized in resources like PubChem and Chebi, providing essential data about its molecular characteristics and potential applications in scientific research.
This compound falls under the category of heterocyclic compounds due to the presence of non-carbon atoms (nitrogen, oxygen) in its ring structure. It also exhibits features typical of pharmaceutical agents, suggesting potential therapeutic uses.
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring the synthesis process.
The molecular formula of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is C23H21N5O3S. The structure features:
The molecular weight is approximately 447.5 g/mol. The compound's structural representation can be derived from its SMILES notation: Cc1ccc(-n2ncc3c(SCC(=O)NCc4ccc5c(c4)OCO5)ncnc32)c(C)c1
.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can participate in various chemical reactions typical for compounds with amide functionalities:
Reactivity studies often involve evaluating the stability of the compound under different pH conditions and solvents to determine its potential for drug formulation.
The mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors within cellular pathways.
Preliminary studies suggest that compounds with similar structures exhibit activity against various biological targets including kinases or other enzymes involved in disease processes.
While specific physical properties such as melting point and boiling point are not universally available for this compound , general characteristics can be inferred from similar compounds:
Chemical properties include reactivity profiles typical for amides and heterocycles such as:
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide shows promise in several scientific applications:
This compound represents a significant area of interest within medicinal chemistry due to its unique structural features and potential therapeutic applications. Further research will elucidate its full capabilities and mechanisms within biological systems.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4